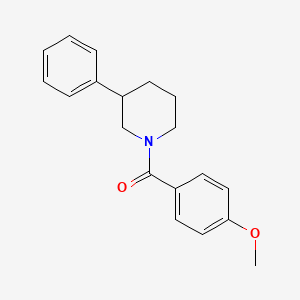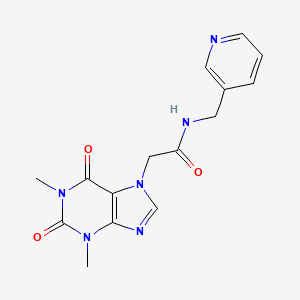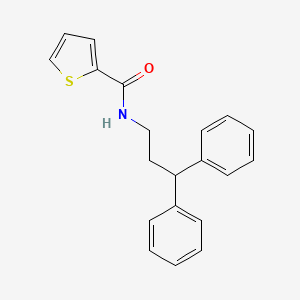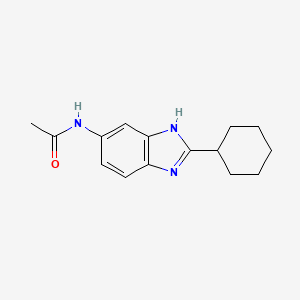![molecular formula C15H13FN6O B5540049 N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)
N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction :
- This compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, a class known for its diverse biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis :
- The synthesis of related diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine has been achieved. These compounds are convertible into triazoles, oxadiazoles, and thiadiazoles, as detailed by (Liu et al., 2008).
Molecular Structure Analysis :
- Molecular structure analyses of similar compounds, including crystal structure and spectroscopic characterization, have been conducted. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was determined in different environments, highlighting the importance of intermolecular interactions in crystal formation (Canfora et al., 2010).
Chemical Reactions and Properties :
- The compound is part of a class that has shown potential in forming various derivatives through chemical reactions. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been synthesized with notable fungicidal activities (Chen et al., 2009).
Physical Properties Analysis :
- While specific physical property data for this exact compound may not be available, general characteristics of the 1,2,4-triazolo[1,5-a]pyrimidine class include solid-state formation, crystal structures, and various solubilities depending on the derivative.
Chemical Properties Analysis :
- Chemical properties of this class of compounds include reactivity with various chemical agents, potential for various biological activities, and the ability to form diverse derivatives with different functional groups.
References:
- (Liu et al., 2008) - Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine.
- (Canfora et al., 2010) - Molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid.
- (Chen et al., 2009) - Synthesis and Fungicidal Activities of New 1,2,4‐Triazolo[1,5‐a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives, closely related to the queried compound, have been designed, synthesized, and evaluated for potential anticonvulsant and antidepressant activities. These compounds, through pharmacological analyses, showed significant anticonvulsant activity, with some derivatives being more efficient than the reference drug, carbamazepine. Additionally, certain derivatives exhibited potent antidepressant properties, leading to a significant reduction in the duration of immobility time, comparable to the activities of fluoxetine (Zhang et al., 2016).
Fungicidal Activities
New acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized in search of novel agrochemicals with higher fungicidal activity. These compounds displayed promising in vitro activities against Rhizoctonia solani, with some showing lower EC50 values than commercial carbendazim. The research indicated broad-spectrum fungicidal activities, highlighting the potential for agricultural applications (Chen et al., 2009).
Organic Light-Emitting Properties
The molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, similar to the queried compound, into supramolecular microfibers with blue organic light-emitting properties has been reported. This represents the first occurrence of such molecular self-assembly for this class of compounds, opening avenues for the development of organic light-emitting diodes (OLEDs) (Liu et al., 2008).
Antimicrobial Activity
Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines were synthesized and tested for in vitro antibacterial and antifungal activities. Most of the tested compounds showed comparable results with those of ampicillin and fluconazole reference drugs, indicating their potential as antimicrobial agents (Mostafa et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,20,23)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRZQRXSYYGRRQ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-fluorophenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)
![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)
![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)
